
(S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired enantiomeric excess.
化学反応の分析
Types of Reactions
(S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and nitrating agents are commonly used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl ring provides hydrophobic interactions, enhancing the binding affinity and specificity.
類似化合物との比較
Similar Compounds
- ®-1-(4-(1-Aminoethyl)phenyl)ethan-1-one
- 1-(4-(1-Aminoethyl)phenyl)propan-1-one
- 1-(4-(1-Aminoethyl)phenyl)butan-1-one
Uniqueness
(S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (S)-configuration often results in higher selectivity and potency in biological systems compared to its ®-counterpart.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
1-[4-[(1S)-1-aminoethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m0/s1 |
InChIキー |
KOMCDPPOHOQBSF-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)C)N |
正規SMILES |
CC(C1=CC=C(C=C1)C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


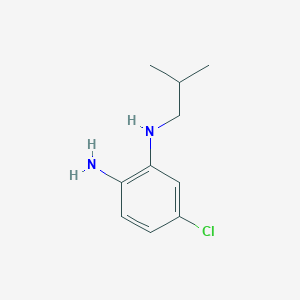

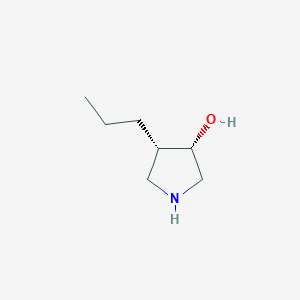
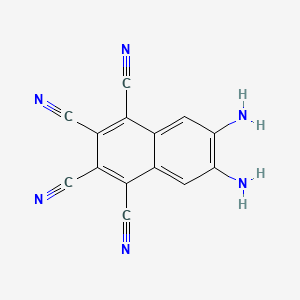
![2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13322751.png)
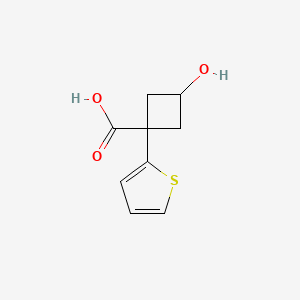
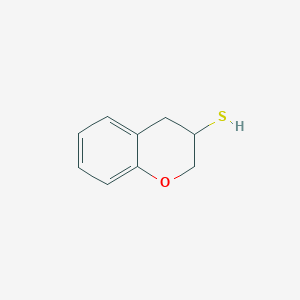
![2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13322763.png)
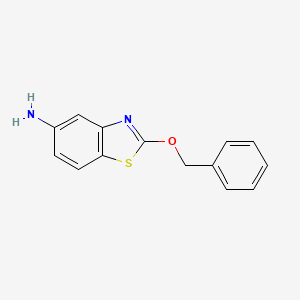
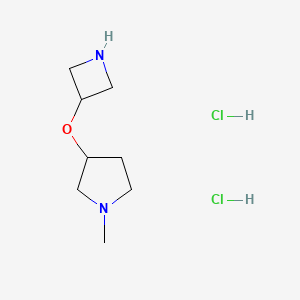

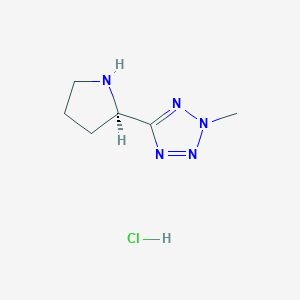
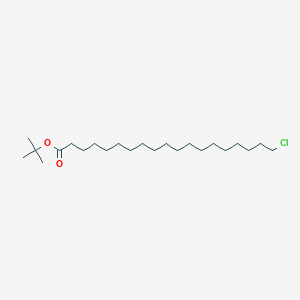
![1-Oxaspiro[3.4]octan-3-amine](/img/structure/B13322788.png)
